2-(4-acetylphenoxy)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(4-acetylphenoxy)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has been synthesized for its potential scientific research applications. This compound belongs to the class of thiadiazole derivatives, which have been studied for their various biological activities. In
Scientific Research Applications
2-(4-acetylphenoxy)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential biological activities. It has been reported to exhibit anticonvulsant, analgesic, anti-inflammatory, and antimicrobial activities. Additionally, it has been studied for its potential as a novel therapeutic agent for the treatment of Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-(4-acetylphenoxy)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it has been proposed that the compound exerts its biological activities through modulation of various neurotransmitters and receptors in the brain. Additionally, it has been suggested that the compound may inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-acetylphenoxy)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide have been studied in various animal models. The compound has been reported to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, it has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-acetylphenoxy)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potential as a novel therapeutic agent for the treatment of Alzheimer's disease. Additionally, the compound has been shown to exhibit various biological activities, making it a versatile compound for studying the mechanisms of action of drugs. However, one limitation of using this compound in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for the study of 2-(4-acetylphenoxy)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease. Additionally, the compound could be studied for its potential as an analgesic and anti-inflammatory agent. Furthermore, the compound could be modified to improve its pharmacokinetic properties and increase its potency. Finally, the compound could be studied for its potential as a lead compound for the development of novel drugs with improved biological activities.
Synthesis Methods
The synthesis of 2-(4-acetylphenoxy)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide has been reported in the literature. The synthesis involves the reaction of 2-(4-acetylphenoxy)acetic acid with thiosemicarbazide and pentan-3-amine in the presence of a catalyst. The reaction is carried out under reflux conditions and the product is obtained in good yield after purification.
properties
IUPAC Name |
2-(4-acetylphenoxy)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-4-12(5-2)16-19-20-17(24-16)18-15(22)10-23-14-8-6-13(7-9-14)11(3)21/h6-9,12H,4-5,10H2,1-3H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPRMRUVUIEQML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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